N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methoxyphenyl group, a pyrrole ring, and a triazole ring connected via a sulfanyl-acetamide linkage. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Attachment of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazole ring using suitable halogenated precursors.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds under mild conditions.
Final Acetamide Formation: The final step involves the acylation reaction where the ethylphenyl group is attached to the acetamide moiety using acyl chlorides or anhydrides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, resulting in the formation of amines or reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials, including polymers and advanced pharmaceuticals.
Material Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic rings and pyrrole moiety can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group may also participate in redox reactions, modulating cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar compounds to N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives, such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring but different substituents.
Itraconazole: Another antifungal with a triazole ring, used for its broad-spectrum activity.
Voriconazole: A triazole derivative with potent antifungal properties, structurally related but with distinct pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-10-12-18(13-11-17)24-21(29)16-31-23-26-25-22(28(23)27-14-6-7-15-27)19-8-4-5-9-20(19)30-2/h4-15H,3,16H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZWFUFKSZHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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